molecular formula C15H29NNaO3+ B087163 Sodium N-lauroylsarcosinate CAS No. 137-16-6

Sodium N-lauroylsarcosinate

Cat. No. B087163
CAS RN: 137-16-6
M. Wt: 294.39 g/mol
InChI Key: KSAVQLQVUXSOCR-UHFFFAOYSA-M
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Description

Sodium N-lauroylsarcosinate is a surfactant derived from sarcosine, a natural amino acid. It is used in various applications due to its excellent foaming properties and mildness to skin, making it a popular choice in personal care products like shampoos, facial cleansers, and toothpaste.

Synthesis Analysis

The synthesis of surfactants like Sodium N-lauroylsarcosinate often involves the reaction of fatty acid chlorides with amino acids or their derivatives under basic conditions. This reaction forms an amide bond, a key feature of the surfactant molecule, providing its cleaning and foaming properties.

Molecular Structure Analysis

The molecular structure of Sodium N-lauroylsarcosinate includes a long hydrophobic tail (lauroyl group) and a hydrophilic head (sarcosinate part). This amphiphilic nature allows it to reduce surface tension between different phases, enabling the emulsification of oils and removal of dirt.

Chemical Reactions and Properties

Sodium N-lauroylsarcosinate can participate in typical reactions of amides and surfactants, such as hydrolysis under extreme conditions (acidic or alkaline) or interaction with other chemicals in formulations to stabilize or modify properties.

Physical Properties Analysis

As a surfactant, Sodium N-lauroylsarcosinate displays critical micelle concentration (CMC) behavior, where above a certain concentration, molecules aggregate into micelles. This property is crucial for its application in cleaning and personal care products, providing the desired foaming and emulsifying effects.

Chemical Properties Analysis

Sodium N-lauroylsarcosinate is characterized by its mildness and compatibility with other ingredients in formulations. It is stable under a wide range of pH levels, making it suitable for diverse cosmetic and personal care products.

While specific research on Sodium N-lauroylsarcosinate is not available in this response, the principles of surfactant chemistry and related research provide a solid foundation for understanding its properties and applications. For detailed studies and further reading on related surfactants and chemical synthesis, exploring comprehensive reviews and articles on the topic is recommended. For instance, research on process synthesis and the synthesis of related compounds can offer insights into the methodologies applicable to Sodium N-lauroylsarcosinate and similar surfactants (Nishida, Stephanopoulos, & Westerberg, 1981), (Kukrety, Singh, Singh, & Ray, 2018).

Scientific Research Applications

  • Calcium Carbonate Crystallization Control : It's used to control the crystallization of calcium carbonate in ethanol or ethanol/water solutions, influencing the morphology of the particles from polyhedron to amorphous spheres (Li, 2008).

  • Energy Absorption Systems : Sodium N-Lauroylsarcosine sodium salt is used in nanoporous silica for energy absorption, modifying the infiltration plateau in a two-staged manner (Surani, Kong, & Qiao, 2005).

  • Flotation Collector in Mineral Processing : It acts as a selective flotation collector for dolomite–apatite separation, outperforming sodium oleate in this application (Abdel-Halim, Abdel Khalek, Zheng, & Gao, 2022).

  • Formation of pH-Responsive Vesicles : When mixed with other surfactants, it forms thermodynamically stable unilamellar vesicles in buffered aqueous media, showing potential for pH-triggered drug release (Ghosh & Dey, 2011).

  • Protein-Surfactant Interactions : Its interactions with bovine serum albumin (BSA) have been studied, showing stronger binding strength compared to similar surfactants and affecting the protein structure (Ghosh & Dey, 2015).

  • Hydroxyapatite Nanoplate Synthesis : It assists in synthesizing hydroxyapatite nanoplates with controlled morphology, providing a new approach to tune aspect ratios of hydroxyapatite nanoplates (Li, 2009).

  • Corrosion Inhibition : Sodium N-lauroylsarcosinate acts as a corrosion inhibitor for metals like AZ31 Mg alloy and reinforcing steel in various environments (Frignani, Grassi, Zanotto, & Zucchi, 2012; Lin Chang-jian, 2009).

  • Surfactant-Induced Itch Mechanisms : Its role in causing itching when used in cleansers was investigated, contributing to our understanding of surfactant-induced skin irritation (Inami, Andoh, Sasaki, & Kuraishi, 2013).

  • Synthesis Optimization : Research has been conducted on optimizing its synthesis process for better yield and purity, which is crucial for industrial applications (Yan, 2001).

  • Micellisation in Water-Alcohol Mixtures : Its aggregation behavior in water-alcohol mixtures has been studied, which is important for understanding its interactions in various solvents (Owoyomi, Alo, Soriyan, & Ogunlusi, 2014).

  • Inhibition of Anaerobic Glycolysis : It has been found effective in reducing the overall rate of glycolysis, with implications in biochemical and medical research (Carbon, Blackwell, Calandra, & Fosdick, 1955).

  • Electrochemical Biosensor Development : A vitamin C biosensor based on immobilization of ascorbate oxidase in a poly(3,4-ethylenedioxythiophene)-lauroylsarcosinate film was developed, demonstrating its utility in agricultural applications (Wen, Xu, Liu, Li, Lu, Yue, & He, 2012).

  • Topical Microbicides Against STDs : It's used in gel formulations as a microbicide against sexually transmitted diseases like herpes simplex virus, highlighting its potential in medical applications (Roy, Gourde, Piret, Désormeaux, Lamontagne, Haineault, Omar, & Bergeron, 2001).

  • Solution Behavior in Aqueous Alcohol Media : Its volumetric properties in aqueous alcohol solutions have been studied, offering insights into its solution behavior and interactions (Shah, Chat, Rather, & Dar, 2017).

  • Galvanic Corrosion Inhibition : Its effectiveness in inhibiting galvanic corrosion between carbon steel and stainless steel was examined, useful in corrosion science (Hu, Jia, Chen, & Guo, 2020).

  • Anaerobic Digestion Enhancement : It's used to enhance methane production from anaerobic digestion of waste activated sludge, showing potential in waste management and bioenergy (Du, Huang, Zhang, Wang, Yang, & Li, 2021).

Future Directions

Sodium N-lauroylsarcosinate has potential applications in the field of molecular biology and biochemical research . It has been used in studies for the solubilization and separation of membrane proteins and glycoproteins . It also exhibits protein denaturant potency and has been integrated into lysing solutions .

properties

IUPAC Name

sodium;2-[dodecanoyl(methyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H29NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-14(17)16(2)13-15(18)19;/h3-13H2,1-2H3,(H,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAVQLQVUXSOCR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0027066
Record name Glycine, N-methyl-N-(1-oxododecyl)-, sodium salt
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Molecular Weight

293.38 g/mol
Source PubChem
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Physical Description

Dry Powder, Liquid; Liquid, White powder; [Sigma-Aldrich MSDS]
Record name Glycine, N-methyl-N-(1-oxododecyl)-, sodium salt (1:1)
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Record name Sodium lauroylsarcosinate
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Vapor Pressure

0.02 [mmHg]
Record name Sodium lauroylsarcosinate
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Product Name

Sodium N-lauroylsarcosinate

CAS RN

137-16-6
Record name Sodium lauroylsarcosinate
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Record name Glycine, N-methyl-N-(1-oxododecyl)-, sodium salt (1:1)
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Record name Sodium N-lauroylsarcosinate
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Record name SODIUM LAUROYL SARCOSINATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
969
Citations
MM Fiume, WF Bergfeld, DV Belsito… - … journal of toxicology, 2021 - journals.sagepub.com
The Expert Panel for Cosmetic Ingredient Safety (Panel) assessed the safety of 5 acyl sarcosines and 9 sarcosinate salts as used in cosmetics; all of these ingredients are reported to …
Number of citations: 1 journals.sagepub.com
MV Popova, YS Chernyshev, D Michel… - Journal of Molecular …, 2019 - Elsevier
Complementary experiments with NMR 1 H and 13 C spectroscopy, proton diffusometry, and relaxometry have been used to investigate the sodium N-lauroyl sarcosinate (SLS) micellar …
Number of citations: 5 www.sciencedirect.com
DL Manyala, D Varade - Journal of Molecular Liquids, 2021 - Elsevier
… We have formulated and characterized the microemulsions containing sodium N-lauroylsarcosinate (SNLS) as surfactant for the first time as it had immense biological and industrial …
Number of citations: 9 www.sciencedirect.com
S Ghosh, J Dey - Journal of colloid and interface science, 2011 - Elsevier
… In this work, we studied interaction of sodium N-lauroylsarcosinate (SLS), an anionic surfactant with two N-alkylpyridinium chloride (cationic) surfactants, N-dodecylpyridinium chloride (…
Number of citations: 84 www.sciencedirect.com
H Sanui - Nippon Eiseigaku Zasshi (Japanese Journal of …, 1960 - jstage.jst.go.jp
Lauroylsarcosine C11H23CON (CH3) CH3COOH は 水溶液としてある種の細菌, カ ビ, 酵 母の発育を抑制 したり, 細 菌酵素に活性を阻害する作用を有するが, こ れをソーダ塩 とすると更に界面…
Number of citations: 0 www.jstage.jst.go.jp
F Zhang, J Li, T Zhu, S Zhang… - Journal of biomaterials …, 2015 - Taylor & Francis
Hydrogels are becoming widely used in biomaterial applications. The available methods for the preparation of these materials are continually growing. The gelation time (GT) of silk …
Number of citations: 21 www.tandfonline.com
YC Chiu, HJ Hwang - Colloids and Surfaces A: Physicochemical and …, 1994 - Elsevier
… This paper discusses methods of preparing a vitamin E emulsion by using sodium N-lauroylsarcosinate (SNLS) ionic surfactant. The amount of vitamin E dissolved in water was …
Number of citations: 12 www.sciencedirect.com
DL Manyala, M Ghosh, S Dalai - Journal of Molecular Liquids, 2023 - Elsevier
… Compositions of microemulsions selected from a) Ternary phase diagram of sodium N-lauroylsarcosinate (SNLS)/water/caprylic acid (CA) and b) Pseudoternary phase diagram of S mix …
Number of citations: 0 www.sciencedirect.com
M Huang, Y Tang, P Zhu - Progress in Organic Coatings, 2021 - Elsevier
… wt% sodium N-lauroylsarcosinate was added, dispersed at 1700 r/min for 15 min, and then was sonicated for 15 min to obtain sodium N-lauroylsarcosinate … sodium N-lauroylsarcosinate …
Number of citations: 4 www.sciencedirect.com
H Wei, R Zhang, Z Lei, L Dang - Transactions of Tianjin University, 2021 - Springer
In this study, we investigated the synergistic effect of a zwitterionic surfactant (cocamidopropyl betaine) and amino acid surfactant (sodium lauroyl sarcosinate) by measurements of …
Number of citations: 5 link.springer.com

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